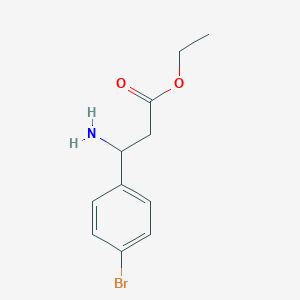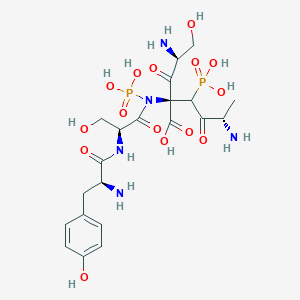
Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine, also known as pSer-pTyr-pSer-Ala, is a peptide that has gained significant attention in the scientific community due to its unique biochemical and physiological properties. It is a phosphorylated peptide that is involved in various cellular processes, including signal transduction, protein-protein interactions, and enzyme regulation.
Mechanism of Action
The mechanism of action of Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala is complex and involves multiple pathways. It is known to interact with various proteins, including kinases, phosphatases, and adaptor proteins, to regulate their activity. Additionally, Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala has been shown to act as a scaffold protein, bringing together multiple signaling molecules to form a signaling complex. This complex then activates downstream signaling pathways, leading to various cellular responses.
Biochemical and Physiological Effects:
Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala has been shown to have various biochemical and physiological effects. It has been found to regulate the activity of various enzymes, including kinases and phosphatases, leading to the modulation of signaling pathways. Additionally, Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala has been shown to activate immune cells, leading to the production of cytokines and chemokines, which play a crucial role in the immune response.
Advantages and Limitations for Lab Experiments
One of the advantages of using Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala in lab experiments is its ability to regulate the activity of various enzymes and signaling pathways. This makes it a useful tool for studying the mechanisms of various cellular processes. However, one limitation of using Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala is its complex synthesis method, which can make it challenging to obtain pure samples for experiments.
Future Directions
There are several future directions for the study of Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala. One area of research is the development of new synthesis methods that can produce larger quantities of pure peptide. Additionally, there is a need for further research into the role of Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala in the immune response and its potential as a therapeutic target for various diseases. Finally, the use of Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala in the development of new drugs and therapies is an area of research that holds promise for the future.
Synthesis Methods
The synthesis of Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala is a complex process that involves multiple steps. It is typically synthesized through solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain. The phosphorylation of the peptide is achieved by using phosphoramidite chemistry, which allows for the introduction of phosphate groups at specific positions in the peptide sequence. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure peptide.
Scientific Research Applications
PSer-pTyr-pSer-Ala has been extensively studied in various scientific fields, including biochemistry, cell biology, and immunology. It has been found to play a crucial role in various cellular processes, including the regulation of protein-protein interactions, kinase activity, and signal transduction pathways. Additionally, Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanineer-Ala has been shown to be involved in the immune response, where it acts as a signaling molecule to activate immune cells such as T cells and B cells.
properties
CAS RN |
148832-06-8 |
|---|---|
Product Name |
Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine |
Molecular Formula |
C21H33N5O15P2 |
Molecular Weight |
657.5 g/mol |
IUPAC Name |
(2R,5S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]-phosphonoamino]-2-[(2S)-2-amino-3-hydroxypropanoyl]-4-oxo-3-phosphonohexanoic acid |
InChI |
InChI=1S/C21H33N5O15P2/c1-9(22)15(30)17(42(36,37)38)21(20(34)35,16(31)13(24)7-27)26(43(39,40)41)19(33)14(8-28)25-18(32)12(23)6-10-2-4-11(29)5-3-10/h2-5,9,12-14,17,27-29H,6-8,22-24H2,1H3,(H,25,32)(H,34,35)(H2,36,37,38)(H2,39,40,41)/t9-,12-,13-,14-,17?,21-/m0/s1 |
InChI Key |
CUNARXCTGFYKJV-NIHGWDQDSA-N |
Isomeric SMILES |
C[C@@H](C(=O)C([C@@](C(=O)[C@H](CO)N)(C(=O)O)N(C(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)P(=O)(O)O)P(=O)(O)O)N |
SMILES |
CC(C(=O)C(C(C(=O)C(CO)N)(C(=O)O)N(C(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N)P(=O)(O)O)P(=O)(O)O)N |
Canonical SMILES |
CC(C(=O)C(C(C(=O)C(CO)N)(C(=O)O)N(C(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N)P(=O)(O)O)P(=O)(O)O)N |
synonyms |
Ala-Ser(P)-Tyr(P)-Ser-Ala alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine ASPTPSA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



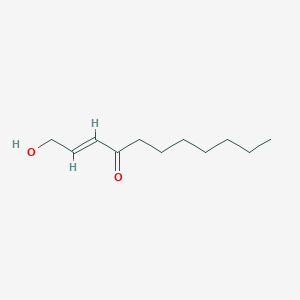
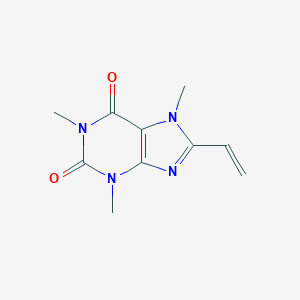
![4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B232975.png)
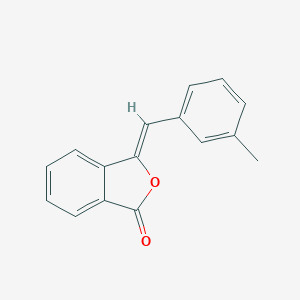
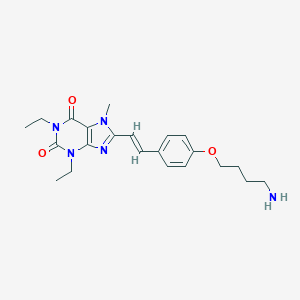

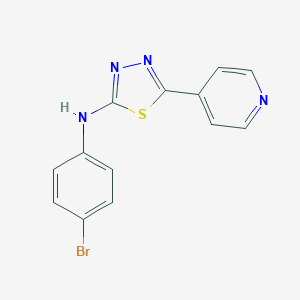

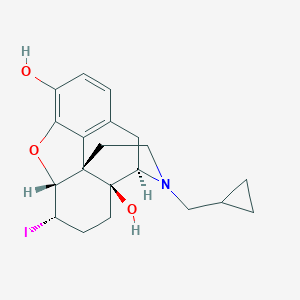
![3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B233028.png)
![10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione](/img/structure/B233031.png)
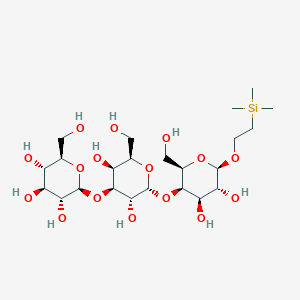
![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B233066.png)
